molecular formula C15H13FN2O3S B5971790 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

货号 B5971790
分子量: 320.3 g/mol
InChI 键: KESJPRFGOKINOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as GSK269962A, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that plays a key role in the regulation of wakefulness and sleep. GSK269962A has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.

作用机制

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is expressed in the hypothalamus and plays a key role in the regulation of wakefulness and sleep. By blocking the action of orexin-1 receptor, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide promotes sleep and reduces wakefulness.
Biochemical and physiological effects:
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to increase sleep time and reduce wakefulness in preclinical studies. It has also been shown to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.

实验室实验的优点和局限性

One advantage of using 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in lab experiments is its selectivity for the orexin-1 receptor, which allows for more specific targeting of the receptor. However, one limitation is that 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may not be suitable for use in clinical trials due to its poor pharmacokinetic properties.

未来方向

There are several potential future directions for the study of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in sleep disorders, addiction, and obesity in clinical trials. Another direction is to develop more potent and selective antagonists of the orexin-1 receptor for use in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its effects on biochemical and physiological processes.

合成方法

The synthesis of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves a multi-step process that starts with the synthesis of 4-fluoro-2-nitrobenzenesulfonamide. This compound is then subjected to a reduction reaction to obtain the corresponding aniline derivative. The aniline derivative is then reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to yield 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.

科学研究应用

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In a preclinical study, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide was found to significantly increase sleep time and reduce wakefulness in rats. In another study, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide was found to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has also been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.

属性

IUPAC Name

4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-3-6-13(7-4-11)22(20,21)18-12-5-1-10-2-8-15(19)17-14(10)9-12/h1,3-7,9,18H,2,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESJPRFGOKINOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-{[(4-Fluorophenyl)sulfonyl]amino}-1,3,4-trihydroquinolin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。